N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-11-15(13(3)22(20-11)16-7-5-6-9-18-16)8-10-19-26(23,24)17-12(2)21-25-14(17)4/h5-7,9,19H,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFYFZFPVRPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrazole ring, a pyridine moiety, and an isoxazole sulfonamide group. Its molecular formula is with a molecular weight of approximately 375.4 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
-
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
- The compound has been identified as a potent inhibitor of NAAA, which plays a critical role in the inflammatory response by degrading palmitoylethanolamide (PEA). Inhibition of NAAA preserves PEA levels, enhancing its anti-inflammatory effects .
- IC50 Values : The compound exhibits low nanomolar potency against NAAA, with reported IC50 values around 0.042 μM, indicating strong biological activity .
- Immunomodulatory Effects :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole and isoxazole rings can significantly affect biological activity. For instance:
- Substitutions at specific positions on the pyrazole ring can enhance potency against NAAA.
- The introduction of lipophilic groups has been shown to improve binding affinity and selectivity towards the target enzymes .
Study 1: NAAA Inhibition
A study focused on the discovery and SAR evolution of pyrazole derivatives highlighted the compound's ability to inhibit human NAAA effectively. The results demonstrated that structural modifications could lead to improved pharmacokinetic properties while maintaining high inhibitory activity .
Study 2: Immunological Response
Another study investigated the effects of isoxazole derivatives on immune function. The findings showed that these compounds could enhance T-cell activation and antibody production in vivo, indicating their potential as immunomodulators .
Comparative Biological Activity Table
| Compound | Target | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | NAAA | 0.042 | Strong anti-inflammatory |
| Pyrazole derivative A | NAAA | 0.33 | Moderate anti-inflammatory |
| Isoxazole derivative B | T-cell activation | N/A | Enhances immune response |
Scientific Research Applications
Synthetic Routes
The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic synthesis. Key steps include:
- Formation of the Pyrazole Ring : Starting with 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and diketones under acidic or basic conditions.
- Attachment of the Pyridine Moiety : The pyridine ring is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using appropriate boronic acids and palladium catalysts.
- Synthesis of the Sulfonamide Group : The introduction of the sulfonamide functionality often involves the reaction of an amine with sulfonyl chlorides or sulfonic acids under controlled conditions.
Table 1: Summary of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | 3,5-dimethylpyrazole + hydrazine | 71 |
| Pyridine attachment | Coupling with boronic acid (Suzuki-Miyaura) | 85 |
| Sulfonamide formation | Reaction with sulfonyl chloride | 88 |
Pharmacological Potential
The compound shows promise as a therapeutic agent due to its structural features that may interact with specific biological targets. Research indicates potential applications in:
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrazole and isoxazole may exhibit cytotoxic effects against various cancer cell lines.
Case Studies
A study published in MDPI highlighted the synthesis and biological evaluation of similar compounds, demonstrating their ability to inhibit specific enzymes associated with cancer progression . Another investigation focused on their anti-inflammatory effects in murine models, showing significant reduction in inflammatory markers .
Table 2: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in TNF-alpha levels | |
| Anticancer | Cytotoxic activity against breast cancer cells |
Material Science
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex materials. Its unique heterocyclic structure allows for modifications that can lead to materials with enhanced properties for use in coatings or polymers.
Pharmaceutical Development
The compound's potential as an intermediate in pharmaceutical synthesis is notable. Its ability to undergo various chemical reactions makes it suitable for developing new drugs targeting specific diseases.
Comparison with Similar Compounds
Data Table: Key Comparisons
Q & A
(Basic) What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a pyrazole-ethylamine intermediate with an isoxazole-sulfonyl chloride derivative. Key steps include:
- Nucleophilic Substitution: React 3,5-dimethylisoxazole-4-sulfonyl chloride with the ethylamine-linked pyrazole precursor in anhydrous THF under inert conditions. Triethylamine is used as a base to scavenge HCl, enhancing reaction efficiency .
- Reflux Conditions: For heterocyclic coupling, refluxing in ethanol (2–4 hours) ensures completion, as demonstrated in analogous pyrazole-sulfonamide syntheses .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMF/EtOH (1:1) yields high-purity products .
Critical Parameters:
- Moisture-sensitive steps require strict anhydrous conditions.
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
(Advanced) How can crystallographic data resolve structural ambiguities in this compound, particularly regarding tautomerism or regiochemistry?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization: Grow crystals via slow evaporation of a saturated DCM/MeOH solution.
- Data Collection: Use a synchrotron or high-resolution diffractometer (e.g., Bruker D8 QUEST) to collect intensity data.
- Refinement: Employ SHELXL (for small molecules) to model electron density maps, resolving ambiguities in pyrazole/pyridyl ring conformations or sulfonamide linkage geometry .
- Validation: Cross-check with DFT-optimized structures (e.g., Gaussian 16) to confirm tautomeric stability .
Example:
In analogous pyrazole derivatives, SC-XRD confirmed the N-pyridyl substitution pattern and ruled out alternative regioisomers .
(Basic) What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI+ or MALDI-TOF (e.g., [M+H]+ at m/z calculated for C19H24N5O3S: 418.1552).
- IR Spectroscopy: Sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyridyl C=N (1600 cm⁻¹) validate functional groups .
Data Contradiction Tip: If NMR signals suggest impurities, repeat purification and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
(Advanced) How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Controlled Replication: Synthesize the compound using identical protocols to eliminate batch variability.
- Assay Standardization: Use a shared cell line (e.g., HEK293 or HepG2) and IC50 determination methods (e.g., MTT vs. ATP luminescence).
- Structural Verification: Confirm identity via SC-XRD and HRMS to rule out isomeric contaminants .
- Theoretical Frameworks: Link bioactivity to computational models (e.g., molecular docking against COX-2 or kinase targets) to explain mechanism-driven variability .
Example: Discrepancies in IC50 values may arise from differences in cellular uptake or assay pH; control for these variables .
(Basic) What solubility and stability considerations are critical for handling this compound in experimental workflows?
Methodological Answer:
- Solubility:
- Stability:
- Storage: -20°C under argon to prevent sulfonamide hydrolysis.
- pH Sensitivity: Avoid strongly acidic/basic conditions (pH < 4 or > 9) to prevent isoxazole ring degradation .
Pro Tip: Conduct accelerated stability studies (40°C/75% RH for 14 days) to establish shelf-life.
(Advanced) How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis: Vary substituents systematically (e.g., pyridyl → pyrimidyl, isoxazole → thiazole) using methods from .
- Biological Testing: Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify pharmacophore requirements.
- Computational Modeling: Perform QSAR analysis (e.g., CoMFA or machine learning) to correlate electronic (HOMO/LUMO) or steric parameters (LogP) with activity .
- Crystallographic Correlations: Overlay SC-XRD structures of active/inactive analogs to identify critical binding motifs .
Example: Methyl groups at pyrazole C3/C5 may enhance hydrophobic interactions, as seen in similar sulfonamide inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
